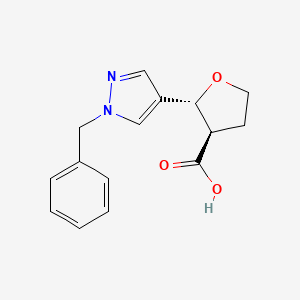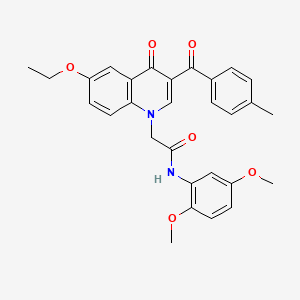![molecular formula C22H25N3O5S2 B2411299 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 501351-55-9](/img/structure/B2411299.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a dimethylmorpholino group, a sulfonyl group, and a ethoxybenzothiazole group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Given the presence of the benzamide and sulfonyl groups, it might undergo reactions typical for these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Properties like melting point, boiling point, density, and solubility could be predicted using computational chemistry methods .科学的研究の応用
Synthesis and Characterization
Synthesis and Antimicrobial Screening
Novel derivatives, including those similar to the specified compound, have been synthesized and assessed for antimicrobial activity. These studies often involve characterizing the compounds through spectroscopic techniques and evaluating their biological activities (Jagtap et al., 2010).
Design and Synthesis of Derivatives
Research has focused on the design and synthesis of various derivatives that include similar sulfonyl and benzamide components, highlighting their potential in creating new antimicrobial agents (Sahin et al., 2012).
Anticancer Activity
Evaluation as Anticancer Agents
Some research has been directed toward evaluating the anticancer properties of similar compounds. For instance, studies on Co(II) complexes of related sulfonyl benzamide derivatives have shown potential anticancer activity, particularly against breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Pro-apoptotic Indapamide Derivatives
Research into pro-apoptotic derivatives of indapamide, which share structural similarities, has indicated their potential in anticancer therapies (Yılmaz et al., 2015).
Miscellaneous Applications
Inhibitory Activities and Molecular Docking Studies
Some studies have synthesized similar sulfonyl benzamide compounds and evaluated their inhibitory activities against various enzymes, along with molecular docking studies to understand their interaction mechanisms (Irshad et al., 2016).
Discovery of Novel Inhibitors and Anticancer Agents
Research into 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which are structurally related, has led to the discovery of novel PI3K inhibitors and anticancer agents, demonstrating significant inhibition of cancer pathways (Shao et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-4-29-18-6-5-7-19-20(18)23-22(31-19)24-21(26)16-8-10-17(11-9-16)32(27,28)25-12-14(2)30-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIIXYQXFXINLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2411220.png)
![N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2411225.png)
![4-[2-(Thiophen-3-yl)ethyl]pyridine](/img/structure/B2411227.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone](/img/structure/B2411231.png)
![3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2411232.png)
![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)

![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2411235.png)


